molecular formula C12H17NO3S3 B3002665 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-23-6

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B3002665
CAS No.: 1351586-23-6
M. Wt: 319.45
InChI Key: KKXPIWWZZYWBCC-UHFFFAOYSA-N
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Description

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core substituted with a 5-methylthiophene-2-sulfonyl group. This structure combines a sulfur-containing heterocycle (thiophene) with a sulfonamide linker, which is known to enhance binding affinity and metabolic stability in medicinal chemistry contexts.

Properties

IUPAC Name

8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPIWWZZYWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Heteroatom Arrangement in the Spiro Core

  • Target Compound : The 1-oxa-4-thia-8-azaspiro[4.5]decane core contains one oxygen, one sulfur, and one nitrogen atom in the spiro system.
  • Analogues :
    • 1,4-Dioxa-8-azaspiro[4.5]decane (–4, 11): Replaces sulfur with oxygen, reducing sulfur’s electron-withdrawing effects. This alteration impacts solubility and hydrogen-bonding capacity.
    • 1-Thia-4-azaspiro[4.5]decane (): Lacks oxygen in the core, increasing lipophilicity. Derivatives like 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine (18) show anticancer activity (IC₅₀ = 2.1–4.8 µM against leukemia cells) .

Substituent Effects

  • Target Compound : The 5-methylthiophen-2-sulfonyl group introduces steric bulk and moderate electron-withdrawing effects. Thiophene’s aromaticity may facilitate π-π stacking interactions.
  • 8-(4-Ethoxybenzenesulfonyl)-2-(ethoxymethyl)-1-oxa-8-azaspiro[4.5]decane (): Ethoxy groups increase hydrophobicity, which may improve membrane penetration but reduce aqueous solubility .

Anticancer Activity

  • 1-Thia-4-azaspiro[4.5]decane Derivatives : Compounds like 18 () exhibit cytotoxicity via thiadiazole thioglycoside moieties, disrupting nucleic acid synthesis. The 5-methyl substitution on the spiro ring enhances activity compared to unmethylated analogues .
  • 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives : 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (14) () shows moderate enzyme inhibition (IC₅₀ ~10 µM) due to the sulfonamide’s interaction with catalytic residues .

Antiviral Activity

  • C-8 Substituent Impact : In spirocyclic anti-coronavirus agents (), methyl or bulky groups at C-8 enhance activity by stabilizing hydrophobic interactions with viral fusion proteins. Unsubstituted analogues (e.g., 7e , 8c ) are inactive .

Physicochemical Properties

Compound Core Type Molecular Weight Key Substituent LogP (Predicted) Solubility (µg/mL)
Target Compound 1-oxa-4-thia-8-azaspiro[4.5] ~370 (estimated) 5-Methylthiophen-2-sulfonyl 2.8 15–20 (moderate)
8-(3-Fluoro-4-methoxybenzoyl)-... 1-oxa-4-thia-8-azaspiro[4.5] 321.88 3-Fluoro-4-methoxybenzoyl 2.5 25–30
4-(4-Fluorophenyl)-8-methyl-1-thia- 1-thia-4-azaspiro[4.5] 556.69 D-glucopyranosyl-thiadiazole 1.2 >100 (high)
8-((4-Methyl-2-phenylpiperazin... 1,4-dioxa-8-azaspiro[4.5] 392.28 4-Methyl-2-phenylpiperazinylsulfonyl 3.1 5–10 (low)

Biological Activity

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which incorporates multiple heteroatoms including sulfur, oxygen, and nitrogen. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer research.

The compound's molecular formula is C12H17NO3S3C_{12}H_{17}NO_3S^3 and it has a CAS number of 1351586-23-6. Its structure features a sulfonyl group that is believed to contribute to its biological activity.

PropertyValue
IUPAC Name8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Molecular FormulaC12H17NO3S3C_{12}H_{17}NO_3S^3
CAS Number1351586-23-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those related to 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • A study on sulfonamide derivatives showed that specific analogs exhibited IC50 values in the low micromolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. For instance, a closely related compound demonstrated IC50 values of 0.17 µM for A549, 0.05 µM for MDA-MB-231, and 0.07 µM for HeLa cells .
  • Mechanism of Action :
    • The mechanism involves binding to specific molecular targets such as enzymes or receptors, leading to altered cellular activities that promote apoptosis in cancer cells. Flow cytometry analysis indicated that certain derivatives can induce cell cycle arrest in the G2/M phase, enhancing their anticancer efficacy .
  • Case Studies :
    • In a comparative study, derivatives of sulfonamides were assessed for their cytotoxicity against established cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Additional Biological Activities

Beyond anticancer properties, the compound's potential antimicrobial activity is also under investigation. Sulfonamide compounds have historically shown efficacy against a range of bacterial infections due to their ability to inhibit bacterial growth by targeting folate synthesis pathways.

Research Findings

The following table summarizes key findings from recent studies on sulfonamide derivatives related to 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane:

Study ReferenceCell LineIC50 (µM)Mechanism
A549 (Lung Cancer)0.17Apoptosis induction
MDA-MB-2310.05G2/M phase arrest
HeLa0.07Cell cycle modulation

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